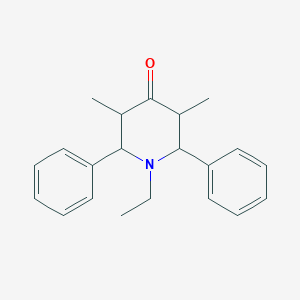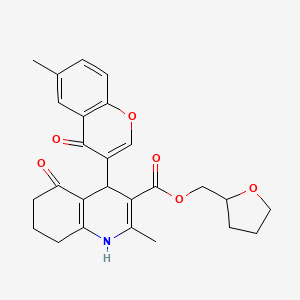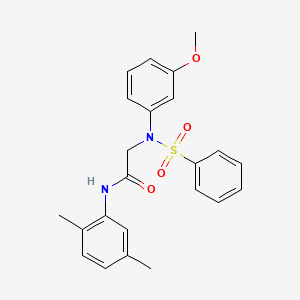![molecular formula C19H13ClN2O3 B4925206 4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4925206.png)
4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, commonly known as CNQX, is a potent and selective antagonist of glutamate receptors. It is a synthetic compound that has been extensively studied for its role in neuroscience research.
作用機序
CNQX acts as a competitive antagonist of AMPA receptors by binding to the receptor's ion channel and preventing the flow of ions through the channel. This results in the inhibition of fast excitatory synaptic transmission in the brain. CNQX has a high affinity for AMPA receptors and is highly selective for this receptor subtype.
Biochemical and Physiological Effects:
CNQX has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to inhibit long-term potentiation (LTP), a process that is thought to be involved in learning and memory. CNQX has also been shown to reduce the frequency and amplitude of spontaneous excitatory synaptic currents, indicating that it can modulate synaptic transmission.
実験室実験の利点と制限
One of the main advantages of using CNQX in lab experiments is its high selectivity for AMPA receptors. This allows researchers to specifically study the effects of blocking these receptors without affecting other receptor subtypes. However, CNQX has a relatively short half-life and can be rapidly metabolized by the body. This can make it difficult to maintain a consistent level of CNQX in experiments over time.
将来の方向性
There are a number of future directions for research involving CNQX. One area of interest is the role of AMPA receptors in neurological disorders such as epilepsy and stroke. Researchers are also investigating the potential therapeutic use of CNQX in these conditions. Another area of interest is the development of new compounds that are more potent and selective than CNQX. These compounds could be used to further elucidate the role of glutamate receptors in the brain and may have therapeutic potential in neurological disorders.
合成法
CNQX can be synthesized by the reaction of 2-amino-3-chlorobenzoic acid with 3-nitro-4-chlorobenzaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting product is then reduced with sodium borohydride to yield CNQX. The synthesis of CNQX is a complex process that requires careful attention to detail and precise measurements.
科学的研究の応用
CNQX is widely used in neuroscience research to study the role of glutamate receptors in synaptic transmission and plasticity. It is commonly used to block the activity of AMPA receptors, which are responsible for fast excitatory synaptic transmission in the brain. By blocking AMPA receptors, CNQX can be used to study the effects of glutamate on neuronal activity and plasticity.
特性
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3/c20-16-8-6-12(9-17(16)22(24)25)15-10-18(23)21-19-13-4-2-1-3-11(13)5-7-14(15)19/h1-9,15H,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNJFNRSARUTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,3-dimethylphenyl)amino]acrylonitrile](/img/structure/B4925132.png)
![N-[2-(allyloxy)benzyl]-2-fluoroaniline](/img/structure/B4925146.png)



![2-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4925173.png)
![9-hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.1~10,13~.0~2,7~]pentadec-2(7)-en-3-one](/img/structure/B4925178.png)
![ethyl 6-(5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B4925185.png)
![2-[(triphenylphosphoranylidene)amino]-1,3-thiazole](/img/structure/B4925189.png)

![N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide](/img/structure/B4925207.png)

![1-[(5-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine oxalate](/img/structure/B4925216.png)